molecular formula C18H13ClO6 B14729896 4H-1-Benzopyran-2-carboxylic acid, 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-, ethyl ester CAS No. 13004-40-5

4H-1-Benzopyran-2-carboxylic acid, 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-, ethyl ester

Cat. No.: B14729896
CAS No.: 13004-40-5
M. Wt: 360.7 g/mol
InChI Key: KWQNFLZAEPQQJA-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-2-carboxylic acid, 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-, ethyl ester is a synthetic organic compound belonging to the flavonoid family This compound is characterized by its benzopyran ring structure, which is a common feature in many naturally occurring flavonoids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions using automated reactors to ensure consistent product quality and yield. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxylic acid, 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The p-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4H-1-Benzopyran-2-carboxylic acid, 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-, ethyl ester involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A naturally occurring flavonoid with similar antioxidant properties.

    Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.

    Naringenin: A flavonoid known for its antioxidant and anti-inflammatory effects.

Uniqueness

4H-1-Benzopyran-2-carboxylic acid, 3-(p-chlorophenyl)-5,7-dihydroxy-4-oxo-, ethyl ester is unique due to the presence of the p-chlorophenyl group, which may enhance its chemical reactivity and biological activity compared to other flavonoids.

Properties

CAS No.

13004-40-5

Molecular Formula

C18H13ClO6

Molecular Weight

360.7 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-5,7-dihydroxy-4-oxochromene-2-carboxylate

InChI

InChI=1S/C18H13ClO6/c1-2-24-18(23)17-14(9-3-5-10(19)6-4-9)16(22)15-12(21)7-11(20)8-13(15)25-17/h3-8,20-21H,2H2,1H3

InChI Key

KWQNFLZAEPQQJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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